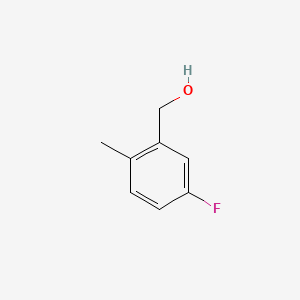

5-Fluoro-2-methylbenzyl alcohol

CAS No.: 22062-54-0

Cat. No.: VC2333090

Molecular Formula: C8H9FO

Molecular Weight: 140.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22062-54-0 |

|---|---|

| Molecular Formula | C8H9FO |

| Molecular Weight | 140.15 g/mol |

| IUPAC Name | (5-fluoro-2-methylphenyl)methanol |

| Standard InChI | InChI=1S/C8H9FO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 |

| Standard InChI Key | WEXCPHVQJFWNFM-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)F)CO |

| Canonical SMILES | CC1=C(C=C(C=C1)F)CO |

Introduction

Chemical Structure and Identification

5-Fluoro-2-methylbenzyl alcohol, also known by its IUPAC name (5-fluoro-2-methylphenyl)methanol, is a benzyl alcohol derivative with the molecular formula C8H9FO and a molecular weight of 140.15 g/mol . The compound features a benzene ring substituted with a fluorine atom at position 5, a methyl group at position 2, and a hydroxymethyl group (-CH2OH) attached to the ring.

Chemical Identifiers

The following table provides comprehensive identification information for 5-Fluoro-2-methylbenzyl alcohol:

| Identifier | Value |

|---|---|

| CAS Number | 22062-54-0 |

| PubChem CID | 2774595 |

| IUPAC Name | (5-fluoro-2-methylphenyl)methanol |

| Synonyms | (5-Fluoro-2-methylphenyl)methanol, (5-Fluoro-o-tolyl)methanol |

| Molecular Formula | C8H9FO |

| Molecular Weight | 140.15 g/mol |

| InChI | InChI=1S/C8H9FO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 |

| InChIKey | WEXCPHVQJFWNFM-UHFFFAOYSA-N |

| SMILES | Cc1ccc(F)cc1CO |

| MDL Number | MFCD01631527 |

Physical Properties

Understanding the physical properties of 5-Fluoro-2-methylbenzyl alcohol is essential for its handling and application in various contexts:

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 36-40°C |

| Appearance | Not specified in available data |

| Solubility | Not specified in available data |

| Storage Temperature | Ambient |

Chemical Reactivity and Synthesis

The chemical structure of 5-Fluoro-2-methylbenzyl alcohol, with its fluorine substituent and hydroxymethyl group, contributes to its specific reactivity profile. The fluorine atom affects the electron distribution in the aromatic ring, influencing the compound's reactivity in various chemical transformations.

Structural Features and Reactivity

The compound's reactivity is influenced by several structural features:

-

The hydroxymethyl group (-CH2OH) provides a reactive site for functional group transformations, including oxidation, substitution, and esterification reactions.

-

The fluorine substituent affects the electron density of the aromatic ring, potentially directing subsequent electrophilic aromatic substitution reactions.

-

The methyl group contributes to the steric and electronic properties of the molecule, influencing its reactivity patterns.

Applications and Uses

The applications of 5-Fluoro-2-methylbenzyl alcohol are primarily concentrated in research and development settings, with potential extensions to pharmaceutical and specialty chemical production.

Laboratory and Research Applications

5-Fluoro-2-methylbenzyl alcohol is primarily used as a laboratory chemical for various synthetic processes . It serves as a precursor or intermediate in the synthesis of more complex organic compounds, which can subsequently be used in pharmaceuticals, agrochemicals, or other specialty chemicals.

Future Research Directions

Future studies could explore the reactivity of 5-Fluoro-2-methylbenzyl alcohol in various chemical reactions, potentially leading to novel compounds with unique properties for pharmaceutical or material science applications.

| Supplier | Catalog Number | Country of Origin |

|---|---|---|

| Apollo Scientific | PC0353 | United Kingdom |

| Thermo Fisher Scientific | ALFAH32648.09 | Not specified |

| Innex Scientific | NX35124 | Not specified |

Available Forms

The compound is typically supplied as a solid in glass bottles, with package sizes commonly around 10 g for research quantities .

Research Status and Future Prospects

Research on 5-Fluoro-2-methylbenzyl alcohol specifically is limited, but its utility in organic synthesis suggests potential applications in developing new pharmaceuticals or other specialty chemicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume